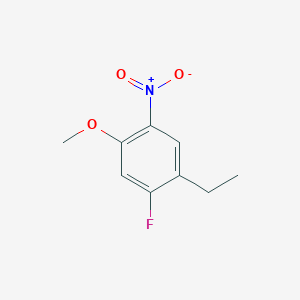

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-3-6-4-8(11(12)13)9(14-2)5-7(6)10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSQQMMVEVQWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269877 | |

| Record name | 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089282-52-9 | |

| Record name | 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089282-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 1 Ethyl 2 Fluoro 4 Methoxy 5 Nitrobenzene

Detailed Analysis of Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on a polysubstituted ring like 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is dictated by the interplay of the electronic effects of its substituents. The ethyl, fluoro, and methoxy (B1213986) groups are generally considered activating and ortho-, para-directing, while the nitro group is a strong deactivator and meta-director. wikipedia.orglibretexts.org

Theoretical and Experimental Insights into σ-Complex Formation

Electrophilic attack on this compound can theoretically occur at the two available positions on the ring: C3 and C6. The stability of the resulting σ-complexes will determine the preferred site of substitution.

Table 1: Analysis of Potential σ-Complexes in the EAS of this compound

| Position of Attack | Key Resonance Structures and Stability Analysis | Predicted Outcome |

| C3 | The positive charge in the σ-complex can be delocalized onto the adjacent methoxy group, providing significant resonance stabilization. The ethyl group offers minor inductive stabilization. The nitro group is meta to the site of attack, minimizing its destabilizing effect. | Favorable |

| C6 | The positive charge is adjacent to the strongly deactivating nitro group, leading to significant destabilization. While the ethyl group provides some inductive stabilization, it is insufficient to overcome the powerful electron-withdrawing effect of the nitro group. | Unfavorable |

Based on the analysis of σ-complex stability, electrophilic attack is strongly favored at the C3 position, directed by the powerful activating and ortho-directing methoxy group.

Role of the Nitro Group in EAS Deactivation and Regioselectivity

In terms of regioselectivity, the nitro group is a meta-director. libretexts.orgmasterorganicchemistry.com This directing effect arises from the destabilization of the σ-complex when the electrophile attacks the ortho or para positions relative to the nitro group. In these cases, a resonance structure places the positive charge directly on the carbon atom bearing the electron-withdrawing nitro group, which is highly unfavorable. libretexts.org

For this compound, the positions ortho and para to the nitro group are C4 (occupied by the methoxy group) and C6. The directing effects of the substituents are summarized below:

Methoxy group (-OCH₃): Ortho-directing (to C3) and para-directing (to C6).

Ethyl group (-C₂H₅): Ortho-directing (to C6) and para-directing (to C3).

Fluoro group (-F): Ortho-directing (to C3) and para-directing (to C5, occupied by the nitro group).

Nitro group (-NO₂): Meta-directing (to C3).

The directing effects of the methoxy, ethyl, fluoro, and nitro groups all converge to favor substitution at the C3 position. The powerful ortho-directing influence of the methoxy group, reinforced by the meta-directing nitro group and the ortho-directing fluoro group, makes C3 the overwhelmingly preferred site for electrophilic attack.

Comprehensive Examination of Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group in this compound makes the ring electron-deficient and thus a suitable substrate for SNAr reactions.

Addition-Elimination Mechanism via Meisenheimer Complexes

The most common mechanism for SNAr is the addition-elimination pathway, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. csbsju.eduwikipedia.orgscribd.comlibretexts.orglibretexts.org This mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a tetrahedral intermediate and disrupting the aromaticity of the ring. This is typically the rate-determining step. chemistrysteps.comstackexchange.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the site of nucleophilic attack, are essential for stabilizing the negative charge of the intermediate through resonance and induction. libretexts.orgchemistrysteps.comlibretexts.org

In this compound, both the fluorine atom at C2 and the nitro group at C5 could potentially act as leaving groups. Nucleophilic attack at C2 would be stabilized by the para-nitro group, while attack at C5 would be stabilized by the ortho-fluoro and meta-methoxy groups. The strong resonance stabilization provided by the para-nitro group makes nucleophilic attack at the C2 position, leading to the displacement of the fluoride (B91410) ion, the more probable pathway.

Table 2: Potential Meisenheimer Complexes in the SNAr of this compound

| Site of Attack | Leaving Group | Stabilization of Meisenheimer Complex | Predicted Outcome |

| C2 | Fluorine | The negative charge is effectively delocalized by the strong resonance-withdrawing nitro group at the para position. The methoxy group provides some inductive stabilization. | Highly Favorable |

| C5 | Nitro Group | The negative charge is stabilized by the inductive effect of the ortho-fluorine atom. The methoxy group is meta and offers less stabilization. Resonance stabilization is less effective compared to the para-nitro case. | Less Favorable |

Concerted vs. Stepwise SNAr Mechanisms in Halonitrobenzenes

While the stepwise addition-elimination mechanism is the classical model for SNAr reactions, recent studies have shown that many of these reactions may proceed through a concerted mechanism, where the formation of the new bond and the breaking of the old bond occur in a single transition state without the formation of a discrete Meisenheimer intermediate. researchgate.netstackexchange.comacs.orgacs.org

The choice between a stepwise and a concerted mechanism is influenced by several factors, including the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. researchgate.netspringernature.com Stepwise mechanisms are more likely when the Meisenheimer complex is highly stabilized and the leaving group is poor. researchgate.net Conversely, concerted mechanisms are favored with good leaving groups and less stabilized intermediates. stackexchange.com

For halonitrobenzenes, reactions involving fluoride as the leaving group are often considered to proceed through a stepwise mechanism due to the poor leaving group ability of fluoride and the ability of the highly electronegative fluorine atom to stabilize the intermediate. springernature.com However, the presence of strongly activating groups like the nitro group can significantly influence the reaction pathway. Computational studies have become invaluable in predicting whether a given SNAr reaction will be stepwise or concerted. acs.org In the case of this compound, the presence of the strongly stabilizing para-nitro group would favor the formation of a relatively stable Meisenheimer complex, suggesting a stepwise mechanism is likely.

Relative Mobility and Leaving Group Ability of Fluorine and Nitro Groups

In SNAr reactions, the identity of the leaving group is a critical factor. Contrary to SN1 and SN2 reactions, where iodide is the best leaving group among the halogens, the order of leaving group ability in SNAr is often F > Cl > Br > I. wikipedia.orgchemistrysteps.comlibretexts.org This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. stackexchange.comnih.gov

The nitro group can also act as a leaving group in SNAr reactions, although this is less common than halide displacement. The relative mobility of the fluorine and nitro groups in this compound will depend on the reaction conditions and the nucleophile. However, given the general trend in SNAr reactions and the strong activation provided by the para-nitro group for the displacement of the fluorine atom, it is highly probable that fluorine will be the preferred leaving group. The C-F bond is more polarized than the C-NO₂ bond, making the C2 position a more favorable site for nucleophilic attack.

Reductive Transformations of the Nitro Group and Associated Mechanisms

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably the amino group. This reduction is a cornerstone of synthetic chemistry, particularly in the production of anilines which are key intermediates for pharmaceuticals and dyes. acs.orgacs.org

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediate species. nih.govnm.gov The generally accepted pathway involves the sequential formation of a nitrosoarene and then an N-arylhydroxylamine, which is finally reduced to the corresponding aniline (B41778). rsc.orgmt.com

Reaction Pathway:

Ar-NO2 (Nitroarene) → Ar-NO (Nitrosoarene) → Ar-NHOH (Arylhydroxylamine) → Ar-NH2 (Aniline)

A variety of reagents can effect this transformation:

Catalytic Hydrogenation: This is a widely used industrial method. The nitro compound is treated with hydrogen gas (H2) in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel. wikipedia.orgcommonorganicchemistry.com While effective, this method can sometimes lead to the reduction of other functional groups. rsc.org

Metal-Acid Systems: The reduction using a metal in an acidic medium is a classic and reliable method. masterorganicchemistry.com Common combinations include iron in acetic or hydrochloric acid (Fe/H+), and tin(II) chloride (SnCl2) in hydrochloric acid. commonorganicchemistry.com These methods are often preferred in laboratory settings due to their chemoselectivity.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines. However, for aromatic nitro compounds, they tend to produce azo compounds as the major product and are generally not used for the synthesis of anilines. wikipedia.orgcommonorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) alone is typically ineffective for nitro group reduction but can be used in combination with transition metal salts like nickel(II) acetate. orientjchem.org

The mechanism, exemplified by reduction with zero-valent iron, involves the transfer of electrons from the metal surface to the nitroaromatic compound, followed by protonation steps. nm.govmdpi.com The initial electron transfer destabilizes the nitro group, facilitating the cleavage of an N-O bond and subsequent reduction steps. mdpi.com

For a multifunctional compound like this compound, chemoselectivity is paramount. The goal is to reduce the nitro group without altering the fluoro, methoxy, or ethyl substituents.

Challenges:

Dehalogenation: Catalytic hydrogenation, especially with Pd/C, can cause hydrodehalogenation, where the fluorine atom is replaced by hydrogen. commonorganicchemistry.com Raney nickel is sometimes a better choice to avoid this side reaction. commonorganicchemistry.com

Reduction of other groups: While the methoxy and ethyl groups are generally stable, harsh reduction conditions could potentially affect other parts of the molecule.

Selective Methods:

Metal/Acid Reduction: The use of iron powder with an acid like acetic acid or ammonium (B1175870) chloride is a very mild and highly chemoselective method for reducing nitro groups in the presence of halogens and other reducible groups. commonorganicchemistry.com

Tin(II) Chloride (SnCl2): This reagent is another excellent choice for the chemoselective reduction of aromatic nitro groups, showing high tolerance for halogens, esters, and nitriles. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst (e.g., Raney Ni, Pd/C). It often provides high selectivity under milder conditions than high-pressure hydrogenation. rsc.org For instance, hydrazine with a Raney nickel catalyst can selectively reduce nitroarenes to N-arylhydroxylamines or, with further reaction, to anilines. wikipedia.org

Sodium Sulfide (B99878) (Na2S) or Hydrosulfite (Na2S2O4): These reagents can be useful for selective reductions, particularly in cases of dinitro compounds where one group can be reduced selectively over the other. wikipedia.orgcommonorganicchemistry.com

Table 2: Comparison of Reagents for Chemoselective Nitro Group Reduction

| Reagent/Method | Typical Conditions | Advantages | Potential Drawbacks for this compound |

|---|---|---|---|

| H~2~/Pd-C | H~2~ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean byproducts (H~2~O) | High risk of defluorination |

| H~2~/Raney Ni | H~2~ gas, solvent (e.g., EtOH) | Lower risk of dehalogenation compared to Pd/C | Still a risk of defluorination; pyrophoric catalyst |

| Fe/HCl or Fe/NH~4~Cl | Reflux in acidic or neutral aqueous solution | Excellent chemoselectivity, inexpensive | Requires stoichiometric metal, acidic workup |

| SnCl~2~/HCl | Reflux in acidic alcohol | Excellent chemoselectivity, tolerates many functional groups | Generates tin waste, requires stoichiometric reagent |

| NaBH~4~/Ni(OAc)~2~ | Wet CH~3~CN, room temperature | Mild conditions, rapid reaction | May not be as selective as metal/acid systems |

| N~2~H~4~/Catalyst | Hydrazine hydrate, catalyst (e.g., Raney Ni, Fe/C) | Transfer hydrogenation, avoids high H~2~ pressure | Hydrazine is toxic, potential for over-reduction |

Derivatization and Advanced Functional Group Interconversions

Transformations Involving the Nitro Moiety

The nitro group is a key functional handle, readily undergoing transformations to introduce various nitrogen-containing functionalities and serving as a precursor for the synthesis of heterocyclic systems.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding aniline (B41778) derivative, 4-ethyl-5-fluoro-2-methoxyaniline. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method for the reduction of aromatic nitro compounds. nih.gov These methods are often clean and high-yielding. For substrates sensitive to catalytic hydrogenation, metal-based reductions in acidic media offer a viable alternative. Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid can effectively reduce the nitro group to an amine. nih.gov Sodium sulfide (B99878) (Na2S) can also be employed, sometimes offering selectivity in molecules with multiple nitro groups. nih.gov

The reduction of nitroarenes can also lead to other nitrogen-containing functional groups depending on the reaction conditions and the reducing agent used. For instance, partial reduction can yield nitroso and hydroxylamine (B1172632) intermediates. These intermediates can then react further; for example, the condensation of a nitrosobenzene (B162901) with a hydroxylamine can lead to the formation of an azoxy compound. researchgate.net While direct conversion of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene to an azoxy derivative is not explicitly detailed in the reviewed literature, the general mechanism for azoxy formation from aniline precursors involves the formation of hydroxylamine and nitroso intermediates which then condense. researchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Method | Description |

|---|---|

| H₂ + Pd/C | Catalytic hydrogenation; often the method of choice for clean and efficient reduction of aromatic and aliphatic nitro groups. nih.gov |

| H₂ + Raney Nickel | Catalytic hydrogenation; useful for substrates where dehalogenation is a concern with Pd/C. nih.gov |

| Fe/Acid | A mild method using iron in acidic conditions (e.g., acetic acid) for selective reduction in the presence of other reducible groups. nih.gov |

| Zn/Acid | Similar to Fe/Acid, zinc provides a mild reduction of nitro groups to amines. nih.gov |

| SnCl₂ | Tin(II) chloride is another mild reagent for the chemoselective reduction of nitro groups. nih.gov |

| Na₂S | Sodium sulfide can be used for selective reduction, particularly when other methods are not suitable. nih.gov |

The aniline derivative obtained from the reduction of this compound is a valuable precursor for the synthesis of various heterocyclic compounds. The amino group, along with the other substituents on the benzene (B151609) ring, can participate in cyclization reactions to form fused ring systems like benzimidazoles and quinolines.

For instance, ortho-phenylenediamines, which can be conceptually derived from the corresponding ortho-nitroanilines, are key starting materials for the synthesis of benzimidazoles. The general synthesis involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid (or its derivatives). While a direct synthesis of a benzimidazole (B57391) from 4-ethyl-5-fluoro-2-methoxyaniline is not specifically documented, the synthesis of 5-nitro-benzimidazole derivatives from 4-nitro-1,2-phenylenediamine and various aromatic aldehydes is a well-established route. mdpi.com This suggests that if the corresponding ortho-diamine of the target molecule were prepared, it could readily undergo cyclization to form a substituted benzimidazole. Microwave-assisted synthesis has been shown to be an efficient method for such condensations. baranlab.org

Similarly, substituted anilines are crucial for the synthesis of quinoline (B57606) rings. One common method is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline. This reaction allows for the synthesis of a wide variety of substituted quinolines under mild conditions. nih.gov Although a specific example starting from 4-ethyl-5-fluoro-2-methoxyaniline is not provided, the general applicability of this method suggests its potential for constructing quinoline scaffolds from this aniline derivative.

Reactions at the Fluorine Site

The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho-nitro group. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

The electron-withdrawing nitro group significantly lowers the electron density at the carbon atom bearing the fluorine, making it susceptible to attack by nucleophiles. This is a common strategy for introducing a variety of functional groups. The fluorine atom is an excellent leaving group in SNAr reactions.

Nitrogen, oxygen, and sulfur nucleophiles can readily displace the fluorine atom. For example, reactions with amines, alkoxides, and thiolates would lead to the corresponding N-substituted, O-substituted, and S-substituted derivatives, respectively. The high reactivity of fluorines activated by nitro groups in SNAr reactions is a well-established principle in organic chemistry. nih.gov

While specific examples for this compound are not extensively documented in the provided search results, the general reactivity pattern of activated fluoroarenes is highly predictable. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) is a classic example of such a transformation. researchgate.net

In addition to traditional SNAr reactions, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of C-F bonds, although they are generally more challenging than for other halogens. researchgate.net Palladium-catalyzed Sonogashira-type cross-coupling reactions have been reported for the direct and regioselective alkynylation of highly fluorinated nitrobenzene (B124822) derivatives, representing examples of metal-catalyzed sp2–sp cross-coupling reactions involving C–F bond activation. worktribe.com

Visible light photoredox catalysis has also been shown to be a powerful tool for promoting C-F bond cleavage under mild conditions. nih.govsemanticscholar.org These methods often involve the generation of radical intermediates, providing new pathways for the functionalization of fluorinated aromatic compounds. nih.gov While specific catalytic functionalizations of the C-F bond in this compound are not detailed, the advancements in this field suggest potential future applications for this substrate.

Reactivity and Modifications of the Methoxy (B1213986) Group

The methoxy group is generally less reactive than the nitro and fluoro groups under many conditions. However, it can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

O-demethylation of aromatic methyl ethers is a common transformation. While specific conditions for the demethylation of this compound were not found, general methods for cleaving aryl methyl ethers include the use of strong acids like HBr or HI, or Lewis acids such as BBr₃. The choice of reagent would need to be carefully considered to avoid unwanted side reactions with the other functional groups present in the molecule. For instance, the O-demethylation of 4-nitroanisole (B1192098) to 4-nitrophenol (B140041) has been studied in the context of metabolism by cytochrome P450 isoforms. nih.gov This indicates that both chemical and enzymatic methods could potentially be employed for this transformation. The resulting phenol (B47542) would open up another avenue for derivatization, such as etherification or esterification.

Cleavage and Interconversion Reactions of Ethers

The methoxy group at the C-4 position represents a key site for functionalization through ether cleavage. Typically, the cleavage of aryl ethers requires harsh conditions due to the strength of the sp² C-O bond. However, the electronic environment of the benzene ring in this specific molecule can influence this reactivity.

Standard laboratory procedures for aryl ether cleavage often employ strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion, yielding 4-ethyl-5-fluoro-2-nitrophenol. This transformation is generally effective, though the acidic conditions might affect other functional groups in the molecule.

Alternative and often milder methods for demethylation include the use of Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). These reagents can effectively cleave the ether bond, often at lower temperatures than strong protic acids, which can be advantageous for preserving the integrity of the nitro and fluoro substituents.

Furthermore, transetherification reactions, where one alkoxy group is exchanged for another, can be achieved under specific conditions. For instance, in a related compound, 2,4-dimethoxynitrobenzene, aromatic nucleophilic substitution with a bulky nucleophile like t-butoxide has been shown to selectively displace the ortho-methoxy group. nih.gov While the methoxy group in this compound is para to the nitro group, its reactivity towards nucleophilic displacement could be explored with various alkoxides.

Enzymatic methods for ether cleavage also present a potential avenue for selective transformations. For example, extracellular fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including methyl 4-nitrobenzyl ether, through a proposed hydrogen abstraction and oxygen rebound mechanism. nih.gov The applicability of such biocatalytic methods to this compound could offer a green and selective alternative to traditional chemical methods.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Acidic Cleavage | HI or HBr, heat | 4-Ethyl-5-fluoro-2-nitrophenol |

| Lewis Acid Cleavage | BBr₃ or AlCl₃, in an inert solvent | 4-Ethyl-5-fluoro-2-nitrophenol |

| Transetherification | NaOR (e.g., Sodium ethoxide), heat | 1-Ethyl-2-fluoro-4-ethoxy-5-nitrobenzene |

| Oxidative Cleavage | Fungal Peroxygenase, H₂O₂ | 4-Ethyl-5-fluoro-2-nitrophenol |

Reactions Involving the Ethyl Group on the Aromatic Ring

The ethyl group at the C-1 position offers another handle for derivatization, primarily at the benzylic position (the carbon atom attached to the benzene ring).

Functionalization of Alkyl Side Chains

The benzylic C-H bonds of the ethyl group are weaker than other sp³ C-H bonds, making this position susceptible to radical reactions.

Benzylic Bromination: A common transformation is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light. This reaction selectively introduces a bromine atom at the benzylic position, yielding 1-(1-bromoethyl)-2-fluoro-4-methoxy-5-nitrobenzene. This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution and elimination reactions.

Benzylic Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or alkaline media can effect this transformation, yielding 2-fluoro-4-methoxy-5-nitrobenzoic acid. This reaction proceeds as long as there is at least one benzylic hydrogen atom. The presence of the nitro group, a strong deactivator, makes the benzene ring itself resistant to oxidation under these conditions.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator, light | 1-(1-Bromoethyl)-2-fluoro-4-methoxy-5-nitrobenzene |

| Side-Chain Oxidation | KMnO₄ or K₂Cr₂O₇, heat | 2-Fluoro-4-methoxy-5-nitrobenzoic acid |

Aromatic Ring Derivatization and Functionalization

The existing substituents on the benzene ring dictate the regioselectivity of further functionalization of the aromatic core.

Further Electrophilic or Nucleophilic Modifications of the Benzene Ring

The methoxy group is a strong activating group and will likely dominate the directing effect for electrophilic aromatic substitution. It directs incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is already occupied by the ethyl group. The positions ortho to the methoxy group are C-3 and C-5. The C-5 position is occupied by the nitro group. Therefore, the most likely position for electrophilic attack is the C-3 position. However, the strong deactivating effect of the nitro group will make further electrophilic substitution challenging, likely requiring forcing conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group and the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution. The fluorine atom at the C-2 position is activated towards nucleophilic displacement by the para-nitro group. This allows for the introduction of a variety of nucleophiles at this position.

For example, reaction with alkoxides (e.g., sodium methoxide) could lead to the displacement of the fluoride, yielding 1-ethyl-2,4-dimethoxy-5-nitrobenzene. Similarly, reactions with amines or thiols could introduce nitrogen or sulfur functionalities at the C-2 position. The SNAr reaction is a powerful tool for the late-stage functionalization of this aromatic system. Studies on related 2-fluoronitrobenzene derivatives have demonstrated the feasibility of such transformations. researchgate.net

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ (forcing conditions) | 1-Ethyl-2-fluoro-4-methoxy-3,5-dinitrobenzene |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOCH₃, R₂NH, RSH) | 1-Ethyl-2-(nucleophile)-4-methoxy-5-nitrobenzene |

Computational and Theoretical Studies

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental in modern chemistry for providing insights into the microscopic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. A typical study would involve geometry optimization to find the lowest energy structure of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene. This would provide data on bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties such as the dipole moment, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map would be calculated. These properties are crucial for understanding the molecule's polarity and reactive sites. Standard functionals for such calculations include B3LYP, often paired with basis sets like 6-311++G(d,p) to ensure accuracy.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions.

Mechanistic Probing and Reaction Pathway Elucidation

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, providing a deeper understanding of reaction mechanisms.

A crucial part of mechanistic studies is the identification and characterization of transition states. Frequency calculations are performed to confirm that a located transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be used to follow the reaction path from the transition state down to the reactants and products, confirming the proposed mechanism.

Substituent Effects and Reactivity Descriptors

Quantitative Structure-Activity Relationships (QSAR) for Substituted Nitrobenzenes

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comnite.go.jp For substituted nitrobenzenes, these models are instrumental in predicting toxicological endpoints, thereby reducing the need for extensive animal testing. mdpi.com The toxicity of nitroaromatic compounds is complex and can be influenced by multiple factors, including hydrophobicity and electrophilic reactivity. nih.gov

Numerous QSAR studies have been conducted to evaluate the toxicity of nitroaromatic compounds. mdpi.com These models often employ a variety of molecular descriptors to quantify the structural features of the molecules. Key descriptors frequently used in the QSAR modeling of nitrobenzenes include the logarithm of the 1-octanol/water partition coefficient (log K_ow_), which measures hydrophobicity, and the energy of the lowest unoccupied molecular orbital (E_LUMO_), which relates to the compound's electrophilicity. mdpi.comnih.govacs.org

For instance, studies on the toxicity of nitrobenzenes against the ciliate Tetrahymena pyriformis have shown that their biological activity is not solely dependent on hydrophobicity but is also strongly influenced by electronic parameters. nih.govacs.org A two-parameter QSAR model for a series of 42 alkyl- and halogen-substituted nitro- and dinitrobenzenes demonstrated a strong correlation between toxicity (log (IGC₅₀⁻¹)) and both log K_ow_ and E_LUMO_, with a correlation coefficient (r²) of 0.881. nih.gov This indicates that both the ability of the compound to partition into biological membranes and its reactivity are critical determinants of its toxicity.

The mutagenicity of nitroaromatic compounds has also been a focus of QSAR modeling. mdpi.comnih.govnihs.go.jp The genotoxicity of these compounds is often linked to their ability to be metabolically reduced to reactive intermediates that can interact with DNA. ljmu.ac.uk Consequently, descriptors like hydrophobicity and E_LUMO_ are considered key indicators for predicting the mutagenicity of nitroaromatics. mdpi.com

Below is an interactive table summarizing key molecular descriptors used in QSAR models for substituted nitrobenzenes.

| Descriptor | Symbol | Description | Relevance to Toxicity/Activity |

| Octanol/Water Partition Coefficient | log K_ow | Measures the hydrophobicity of a molecule. | Influences the transport of the compound to its site of action within an organism. acs.org |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO_ | Represents the energy of the lowest energy molecular orbital that is not occupied by an electron. | Relates to the electrophilicity of the molecule and its potential to accept electrons, a key factor in the reactivity of nitroaromatics. mdpi.comnih.gov |

| Maximum Acceptor Superdelocalizability | A_max_ | A quantum chemical descriptor that quantifies the reactivity of a molecule towards nucleophilic attack. | Has been shown to have a strong relationship with the toxicity of nitrobenzenes. nih.govacs.org |

| Halfwave Reduction Potential | E_1/2_ | The potential at which the current is half the limiting current in polarography. | An indicator of the ease of reduction of the nitro group, which is often a critical step in the activation of nitroaromatics to toxic metabolites. mdpi.com |

Analysis of Aromaticity Changes and Steric Hindrance

The introduction of substituents to a nitrobenzene (B124822) ring significantly alters its electronic and steric properties, which in turn affects its reactivity and interactions with biological systems. In this compound, the interplay of the ethyl, fluoro, methoxy (B1213986), and nitro groups creates a unique electronic and steric environment.

Computational studies on substituted nitrobenzenes provide insight into these effects. The stability and reactivity of such compounds are influenced by the electronic nature of the substituents (electron-donating or electron-withdrawing) and their position on the aromatic ring. africaresearchconnects.com For example, the nitro group is a strong deactivating, electron-withdrawing group, which influences the reactivity of the benzene (B151609) ring in electrophilic substitution reactions. ijrti.org

Steric hindrance, resulting from the spatial arrangement of atoms, can significantly impact reaction rates. The presence of ortho-substituents, in particular, can create substantial steric hindrance around a reaction center. africaresearchconnects.com In the case of this compound, the ethyl group at position 1 and the fluoro group at position 2 are ortho to each other, which could lead to steric repulsion that influences the molecule's conformation and reactivity. A theoretical study on electrophilic substitution in nitrobenzene highlighted that steric hindrance between adjacent nitro groups was a significant factor in the relative energies of reaction intermediates. ijrti.org

Computational methods, such as Density Functional Theory (DFT), are used to model these properties. rsc.org These methods can calculate optimized molecular geometries, bond lengths, and angles, providing a detailed picture of the molecule's three-dimensional structure. Furthermore, DFT calculations can be used to determine the activation barriers for chemical reactions, offering a way to predict the relative reactivity at different positions on the aromatic ring. rsc.org While specific computational studies on this compound were not identified in the search, the principles from studies on other substituted nitrobenzenes suggest a complex interplay between the electronic effects of the fluoro, methoxy, and nitro groups and the steric demands of the ethyl group.

The table below summarizes the expected effects of the substituents in this compound.

| Substituent | Position | Electronic Effect | Expected Influence |

| Ethyl (-CH₂CH₃) | 1 | Weakly Electron-Donating | Can increase electron density in the ring; contributes to steric hindrance. |

| Fluoro (-F) | 2 | Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Overall electron-withdrawing, influencing ring reactivity; contributes to steric hindrance ortho to the ethyl group. |

| Methoxy (-OCH₃) | 4 | Strongly Electron-Donating (Resonance), Weakly Electron-Withdrawing (Inductive) | Increases electron density in the ring, particularly at ortho and para positions. |

| Nitro (-NO₂) | 5 | Strongly Electron-Withdrawing | Significantly reduces electron density in the ring, making it less susceptible to electrophilic attack. |

Advanced Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, a complete picture of the molecular framework of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants

Detailed ¹H and ¹³C NMR data for this compound are critical for confirming the presence and connectivity of its proton and carbon atoms. While specific experimental data from peer-reviewed research is not publicly available in spectral databases, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), and the methoxy (B1213986) group protons (a singlet) would be expected. The chemical shifts of the two aromatic protons would be influenced by the electronic effects of the surrounding substituents—the electron-donating methoxy and ethyl groups and the electron-withdrawing nitro and fluoro groups. Furthermore, coupling between the fluorine atom and the adjacent proton, as well as proton-proton coupling, would result in complex splitting patterns, providing valuable information about their relative positions on the benzene (B151609) ring.

The ¹³C NMR spectrum would complement this information by showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative fluorine, oxygen, and nitrogen atoms would exhibit characteristic downfield shifts. Carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) would also be observable, providing further confirmation of the fluorine atom's position.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is based on theoretical predictions and requires experimental verification.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |

| CH₃ (ethyl) | ~1.2 | ~15 | Triplet |

| CH₂ (ethyl) | ~2.7 | ~25 | Quartet |

| OCH₃ | ~3.9 | ~56 | Singlet |

| Aromatic CH | ~7.0 - 7.8 | ~110 - 150 | Doublets, Doublet of doublets |

| Aromatic C-F | - | ~150 - 160 | Doublet (large ¹JCF) |

| Aromatic C-O | - | ~155 - 165 | Singlet |

| Aromatic C-NO₂ | - | ~140 - 150 | Singlet |

| Aromatic C-Ethyl | - | ~130 - 140 | Singlet |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal would be indicative of the electronic effects of the substituents on the aromatic ring. The observed signal would likely be a multiplet due to coupling with the adjacent aromatic protons, providing further evidence for the structural assignment.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other key vibrational modes would include the C-H stretching of the aromatic ring and the aliphatic ethyl group, C-O stretching of the methoxy group, and the C-F stretching vibration.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be expected to show characteristic bands for the nitro group, as well as aromatic ring breathing modes. Often, symmetrical vibrations that are weak in the IR spectrum appear strong in the Raman spectrum, making it a valuable correlative technique.

Table 2: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is based on characteristic group frequencies and requires experimental verification.)

| Functional Group | FT-IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | 2850 - 3000 | Stretching |

| NO₂ | 1500 - 1560 | 1500 - 1560 | Asymmetric Stretching |

| NO₂ | 1300 - 1370 | 1300 - 1370 | Symmetric Stretching |

| Aromatic C=C | 1400 - 1600 | 1400 - 1600 | Ring Stretching |

| C-O (methoxy) | 1000 - 1300 | 1000 - 1300 | Stretching |

| C-F | 1000 - 1400 | 1000 - 1400 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₁₀FNO₃), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (199.18 g/mol ).

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring. The presence of the ethyl and methoxy groups would also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅). Analysis of these fragments provides corroborating evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography is an indispensable technique for elucidating this arrangement, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available in the searched literature, analysis of a structurally related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene , offers valuable insights into the potential solid-state conformation of substituted nitrobenzene (B124822) derivatives. The structure of this analog was determined by single-crystal X-ray diffraction, providing a basis for understanding the influence of substituent groups on the crystal packing. mdpi.com

The crystallographic investigation of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene revealed that it crystallizes in the monoclinic space group Cc. mdpi.com The analysis identified the presence of two chemically identical molecules within the asymmetric unit, indicating subtle differences in their packing environment. mdpi.com The solid-state structure is primarily governed by weak intermolecular interactions.

Detailed crystallographic data for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is presented below:

| Parameter | Value |

| Chemical Formula | C8H8FNO4 |

| Formula Weight ( g/mol ) | 201.15 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 7.9538(6) |

| b (Å) | 13.5379(11) |

| c (Å) | 16.0790(13) |

| α (°) | 90 |

| β (°) | 89.983(6) |

| γ (°) | 90 |

| Volume (ų) | 15588.1(3) |

| Z | 8 |

| Temperature (K) | 298.4(4) |

| Calculated Density (g/cm³) | 1.543 |

| μ(MoKα) (mm⁻¹) | 0.138 |

The molecular structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, as determined by X-ray crystallography, confirms the connectivity and substitution pattern of the benzene ring. mdpi.com The refinement of the crystal structure resulted in a final R1 value of 0.0755 and a wR2 of 0.1838, indicating a reliable structural determination. mdpi.com

While the ethyl group in this compound would introduce different steric and electronic effects compared to the methoxy group in the studied analog, the fundamental packing motifs and types of intermolecular interactions observed in 1-Fluoro-2,5-dimethoxy-4-nitrobenzene are likely to be relevant. The interplay of dipole-dipole interactions from the nitro and methoxy groups, as well as potential weak C-H···O and C-H···F hydrogen bonds, would be expected to influence the crystal lattice of this compound as well. However, without experimental data for the specific compound, these structural features remain speculative.

Environmental Fate and Biotransformation Studies

Biodegradation Pathways of Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds is a complex process that can proceed through various mechanisms depending on the environmental conditions and the specific structure of the compound. The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack by oxygenases, which is a common initial step in the degradation of many aromatic hydrocarbons. nih.govresearchgate.net

Aerobic Degradation: Under aerobic conditions, microorganisms have evolved two primary strategies to degrade nitroaromatic compounds: oxidative and reductive pathways. researchgate.net

Oxidative Pathways: In some aerobic bacteria, the degradation process is initiated by dioxygenase or monooxygenase enzymes. nih.govnih.gov These enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite. nih.govasm.org For example, a dioxygenase can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov Monooxygenases can add a single oxygen atom, also resulting in the elimination of the nitro group from compounds like nitrophenols. annualreviews.org Following the removal of the nitro group, the resulting catechols or other hydroxylated intermediates are further degraded through ring-fission pathways. nih.gov

Reductive Pathways: A more common aerobic strategy involves an initial partial reduction of the nitro group to a hydroxylamino group. nih.gov This intermediate then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, which can be channeled into standard aromatic degradation pathways. nih.gov

Anaerobic Degradation: In the absence of oxygen, the primary mechanism for the biotransformation of nitroaromatic compounds is the reduction of the nitro group. nih.govannualreviews.org This process occurs in a stepwise manner, with the nitro group being reduced to nitroso, hydroxylamino, and finally to an amino group. annualreviews.orgomicsonline.org This reduction is often carried out by a variety of anaerobic bacteria, including species of Desulfovibrio and Clostridium. nih.gov While this reduction can detoxify the parent compound to some extent, the resulting aromatic amines can also be persistent and toxic pollutants. researchgate.net Complete mineralization of nitroaromatic compounds under anaerobic conditions is less common but has been observed. ssu.ac.ir Some anaerobic systems have proven effective in the destruction of munitions and pesticides in soil. nih.gov

| Condition | Primary Mechanism | Key Intermediates | Final Products (can vary) |

| Aerobic | Oxidative or Reductive | Catechols, Hydroxylamines | Carbon dioxide, water, nitrite |

| Anaerobic | Reductive | Nitroso, Hydroxylamino, Amino derivatives | Aromatic amines, small aliphatic acids |

A diverse range of microorganisms, including bacteria and fungi, are capable of transforming nitroaromatic compounds. researchgate.netnih.gov

Bacteria:

Pseudomonas sp.: Various species of Pseudomonas are known to degrade nitroaromatics. For instance, Pseudomonas pseudoalcaligenes JS45 utilizes a reductive pathway for nitrobenzene (B124822) degradation, while Comamonas sp. JS765 employs an oxidative pathway. nih.govasm.org

Sphingomonas sp.: These bacteria have been implicated in the degradation of nitrobenzene. nih.gov

Rhodococcus sp.: Strains of Rhodococcus have shown the ability to degrade nitroaromatic compounds.

Nocardioides sp.: This genus includes bacteria capable of nitroaromatic biotransformation.

Anaerobic Bacteria: Genera such as Desulfovibrio and Clostridium are significant in the anaerobic reduction of nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov

Fungi:

Phanerochaete chrysosporium: This white-rot fungus is known for its ability to mineralize a variety of recalcitrant organic pollutants, including nitroaromatic compounds like 2,4-dinitrotoluene (B133949) and TNT. nih.gov

Enzymatic Systems: The biotransformation of nitroaromatic compounds is mediated by a variety of enzymes:

Nitroreductases: These enzymes are crucial for the initial reduction of the nitro group under both aerobic and anaerobic conditions. omicsonline.org

Dioxygenases and Monooxygenases: These enzymes are key in the oxidative degradation pathways, initiating the breakdown of the aromatic ring. nih.govnih.gov

Hydrolases and Dehydrogenases: These enzymes are involved in the further metabolism of intermediates formed after the initial attack on the aromatic ring. asm.org

Ring-cleavage Dioxygenases: Enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are essential for breaking open the aromatic ring, a critical step in mineralization. nih.gov

Recalcitrance of Substituted Nitrobenzenes to Environmental Degradation

Substituted nitrobenzenes are often resistant to environmental degradation due to a combination of factors. nih.govresearchgate.net The presence of the nitro group, which is strongly electron-withdrawing, makes the aromatic ring electron-deficient. nih.gov This electronic configuration renders the compound less susceptible to attack by electrophilic oxygenases, which are often the first step in aerobic degradation pathways. researchgate.net

The stability of the benzene (B151609) ring itself, combined with the deactivating effect of the nitro group, contributes significantly to the recalcitrance of these compounds. nih.gov For nitrobenzenes with multiple substituents, such as "1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene," the complexity of the molecule can further hinder microbial degradation. The presence of a fluorine atom, in particular, can increase the recalcitrance of aromatic compounds due to the strength of the carbon-fluorine bond. The combination of different functional groups can create steric hindrance, preventing enzymes from accessing the aromatic ring.

Furthermore, the toxicity of nitroaromatic compounds and their metabolic intermediates can inhibit the growth and metabolic activity of the very microorganisms that would otherwise degrade them. nih.gov Reactive intermediates, such as nitroso and hydroxylamino derivatives formed during the reduction of the nitro group, can be toxic, mutagenic, and carcinogenic. annualreviews.org

Research on Strategies for Environmental Remediation of Nitroaromatics

Given the persistence and toxicity of nitroaromatic compounds, various remediation strategies are being researched and implemented. nih.gov These can be broadly categorized into physicochemical and biological methods. nih.gov

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade or transform pollutants. slideshare.net

Natural Attenuation: In some cases, indigenous microbial populations can degrade contaminants over time without human intervention.

Biostimulation: This involves the addition of nutrients or electron donors to stimulate the activity of native microbial populations capable of degrading the target contaminants.

Bioaugmentation: This strategy involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site.

Phytoremediation: This technique uses plants to remove, contain, or degrade contaminants in soil and water. nih.gov It is often considered a cost-effective method for large areas with low-level contamination. nih.gov

Composting and Bioreactors: For highly contaminated soils, composting can be an effective ex-situ treatment. nih.gov Bioreactors offer a more controlled environment for the degradation of nitroaromatics in contaminated water or soil slurries. ssu.ac.irnih.gov

Physicochemical Methods:

Adsorption: Materials like activated carbon can be used to adsorb nitroaromatic compounds from water.

Advanced Oxidation Processes (AOPs): Techniques such as ozonation, Fenton reactions, and photocatalysis can generate highly reactive hydroxyl radicals to break down these persistent compounds. researchgate.net

Chemical Reduction: This method involves the use of chemical reducing agents to transform nitroaromatics into their corresponding amines. researchgate.net

Often, a combination of these strategies, such as a sequential anaerobic-aerobic biological treatment or an integrated physicochemical and biological approach, may be the most effective solution for the complete remediation of sites contaminated with nitroaromatic compounds. ssu.ac.ir

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Poly-Substituted Aromatics

The synthesis of polysubstituted aromatic compounds like 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is foundational to accessing new chemical entities with tailored properties. While classical methods for the synthesis of nitroaromatics exist, modern organic synthesis is continuously striving for more efficient, selective, and sustainable routes.

Future research in the synthesis of this compound and its analogs is likely to focus on the application of cutting-edge synthetic strategies. These include:

Late-Stage C-H Functionalization: This powerful technique allows for the direct introduction of functional groups onto an aromatic ring, bypassing the need for pre-functionalized starting materials. Research could be directed towards the development of catalytic systems that can selectively introduce the ethyl, fluoro, methoxy (B1213986), or nitro groups onto a simpler benzene (B151609) derivative in the final steps of a synthetic sequence. This approach would significantly enhance synthetic efficiency and allow for rapid access to a library of related compounds for structure-activity relationship studies.

Advanced Cross-Coupling Reactions: Palladium, nickel, and copper-catalyzed cross-coupling reactions are mainstays of modern organic synthesis. Future methodologies could explore novel coupling partners and catalyst systems to assemble the substituted benzene ring of this compound with high precision and yield. For instance, developing a robust method for the direct ethynylation followed by reduction to an ethyl group, or the direct methoxylation of a suitably activated precursor, would be of considerable interest.

Flow Chemistry and Automated Synthesis: The use of continuous flow reactors and automated synthesis platforms can offer significant advantages in terms of safety, scalability, and reaction optimization. Developing a flow-based synthesis for this compound would not only enable a more efficient and safer production process, particularly for nitration reactions which can be highly exothermic, but also facilitate the rapid generation of derivatives for screening in various applications.

A summary of potential advanced synthetic approaches is presented in the table below.

| Synthetic Methodology | Potential Advantages | Research Focus |

| Late-Stage C-H Functionalization | Increased synthetic efficiency, rapid analog synthesis. | Development of selective catalysts for direct functionalization. |

| Advanced Cross-Coupling Reactions | High precision and yield, modular approach. | Novel coupling partners and catalyst systems. |

| Flow Chemistry and Automation | Enhanced safety, scalability, and optimization. | Development of continuous flow processes for nitration and other steps. |

Exploration of Advanced Materials Science Applications

The distinct electronic and steric properties imparted by the substituents on this compound make it a promising building block for advanced materials. chemimpex.com The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating methoxy group, creates a push-pull electronic system that can be exploited in various materials science contexts.

Future research into the materials science applications of this compound could focus on several key areas:

Organic Electronics: The inherent polarity and potential for intermolecular interactions make derivatives of this compound interesting candidates for use in organic electronic devices. Research could explore its incorporation into:

Organic Light-Emitting Diodes (OLEDs): As a component of host materials or as a building block for emissive dopants, the electronic properties of this scaffold could be tuned to achieve desired emission colors and device efficiencies.

Organic Photovoltaics (OPVs): The electron-accepting nature of the nitroaromatic core could be utilized in the design of new non-fullerene acceptors for bulk heterojunction solar cells.

Organic Field-Effect Transistors (OFETs): The fluorine atom can enhance the thermal stability and influence the molecular packing of organic semiconductors, which are crucial parameters for achieving high charge carrier mobility.

Nonlinear Optical (NLO) Materials: Molecules with significant charge-transfer character, like this compound, often exhibit large second-order NLO responses. Future work could involve the design and synthesis of chromophores based on this scaffold for applications in electro-optic modulation and frequency doubling.

High-Performance Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved processability. The fluorine content, for instance, can impart hydrophobicity and chemical resistance.

The potential applications in materials science are summarized in the following table.

| Application Area | Key Features of the Compound | Research Direction |

| Organic Electronics | Push-pull electronics, potential for charge transfer. | Design of materials for OLEDs, OPVs, and OFETs. |

| Nonlinear Optics | Significant intramolecular charge transfer. | Synthesis of chromophores for NLO applications. |

| High-Performance Polymers | Thermal stability from fluorine, tunable properties. | Incorporation into polymer backbones for specialty applications. |

Interdisciplinary Research Integrating Synthesis, Theory, and Applications

The future exploration of this compound and its derivatives will greatly benefit from a highly interdisciplinary approach. The synergy between synthetic chemistry, computational chemistry (theory), and applied materials science will be crucial for accelerating discovery and innovation.

Key aspects of this integrated approach include:

Computational Modeling and Design: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic, optical, and physical properties of molecules based on the this compound scaffold before they are synthesized. This "materials-by-design" approach can guide synthetic efforts towards the most promising candidates for a given application, saving significant time and resources. For instance, theoretical calculations can predict NLO properties, absorption and emission spectra, and charge transport characteristics.

Structure-Property Relationship Studies: A close collaboration between synthetic chemists, who can systematically modify the molecular structure, and materials scientists, who can characterize the resulting properties, is essential. This feedback loop allows for the development of a deep understanding of how changes in the molecular structure (e.g., altering the alkyl chain length, changing the position of the substituents, or introducing additional functional groups) impact the macroscopic properties of the material.

Device Fabrication and Testing: The ultimate goal of materials science research is often the creation of functional devices. An interdisciplinary team that includes chemists, physicists, and engineers is necessary to translate a promising new material from the laboratory into a working prototype, such as an OLED or a solar cell. This involves overcoming challenges related to material processing, device architecture, and performance optimization.

The integration of these disciplines will be paramount in unlocking the full potential of this compound as a versatile building block for the next generation of advanced materials and technologies.

Q & A

Basic: What are the optimal synthetic routes for 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of substituted nitrobenzenes typically involves sequential functionalization steps. For this compound, key considerations include:

- Nitration : Introduce the nitro group early to avoid side reactions. Use mixed nitric-sulfuric acid under controlled temperatures (0–20°C) to minimize over-nitration .

- Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) can be employed. Solvent choice (e.g., DMF vs. DCM) affects reaction rates and regioselectivity .

- Ethylation/Methoxylation : Alkylation via Friedel-Crafts (for methoxy) or SN2 mechanisms (for ethyl) requires anhydrous conditions and catalysts like AlCl₃.

Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structure using ¹⁹F NMR and IR spectroscopy .

Advanced: How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved during characterization?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. To address:

- Solvent Standardization : Record NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) with internal standards (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons or fluorine coupling .

- Dynamic Effects : Investigate temperature-dependent NMR to detect conformational changes or rotational barriers (e.g., methoxy group rotation) .

Case Study : In , varying solvent polarity (benzene vs. DCM) altered product distribution. Apply similar troubleshooting by replicating reactions under standardized conditions .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

This compound serves as:

- Pharmacophore Scaffold : The nitro group enhances electron-deficient character, facilitating interactions with biological targets (e.g., enzyme active sites).

- Intermediate for Anticancer Agents : Analogous nitroaromatics show antitumor activity via redox cycling or DNA intercalation .

- Fluorine Tag : ¹⁸F-labeled derivatives are explored for PET imaging, leveraging the ethyl group for lipophilicity tuning .

Methodological Tip : Screen bioactivity using in vitro assays (e.g., MTT for cytotoxicity) and validate target engagement via SPR or crystallography .

Advanced: How do substituent electronic effects (e.g., -NO₂, -F, -OCH₃) influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophilic attacks to meta/para positions. Hinders Pd-catalyzed couplings unless using high-energy conditions (e.g., microwave irradiation) .

- Fluorine : Ortho/para-directing but deactivating. Enhances stability toward oxidation but may reduce nucleophilic aromatic substitution rates.

- Methoxy : Electron-donating; activates adjacent positions for substitution. Competes with nitro for directing effects, complicating regioselectivity .

Experimental Design : Perform DFT calculations (e.g., Gaussian) to predict reactive sites. Validate with Suzuki-Miyaura coupling trials using Pd(PPh₃)₄ and aryl boronic acids .

Basic: What are the stability considerations for storing this compound, and how should decomposition be monitored?

Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C. Avoid moisture and light, as nitro groups can hydrolyze or photodegrade .

- Decomposition Signs : Yellowing (nitro reduction), gas evolution (NOx), or precipitate formation.

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. Use GC-MS for volatile byproducts .

Advanced: How can computational modeling predict the biological activity of derivatives based on this compound?

Answer:

- QSAR Studies : Build models using descriptors like logP, HOMO-LUMO gaps, and electrostatic potential maps. Train with datasets from analogs (e.g., ’s antimicrobial activity table) .

- Docking Simulations : Use AutoDock Vina to screen against target proteins (e.g., topoisomerase II). The methoxy group’s hydrogen-bonding capacity may enhance binding .

- ADMET Prediction : Software like SwissADME estimates bioavailability and toxicity. The ethyl group’s hydrophobicity may improve membrane permeability but increase hepatotoxicity risk .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations .

- Spill Management : Absorb with inert material (vermiculite), neutralize with 10% NaOH, and dispose as hazardous waste .

- Emergency Response : Flush eyes/skin with water for 15 minutes; seek medical evaluation for inhalation exposure .

Advanced: What mechanistic insights explain the regioselectivity observed in the nitration of 1-ethyl-2-fluoro-4-methoxybenzene precursors?

Answer:

- Directing Effects : Methoxy (strongly activating, para-directing) competes with fluorine (weakly deactivating, ortho/para-directing). Nitration favors the position meta to fluorine and para to methoxy.

- Steric Hindrance : The ethyl group at position 1 blocks adjacent sites, forcing nitro placement at position 5 .

- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., meta-nitration), while higher temperatures may shift to thermodynamic outcomes .

Validation : Characterize intermediates via X-ray crystallography and compare with computational transition-state models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.